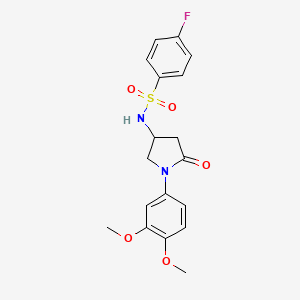

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-fluorobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

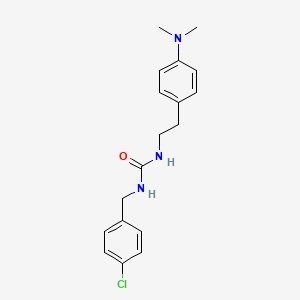

“N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-fluorobenzenesulfonamide” is a complex organic compound. It is related to the class of compounds known as phenethylamines . Phenethylamines are compounds containing a phenethyl group, which consists of a phenyl group substituted at the second position by an ethyl group . It’s also related to 3,4-Dimethoxyphenethylamine, which is a chemical compound of the phenethylamine class . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .

Molecular Structure Analysis

The molecular structure of this compound is complex and would likely require advanced computational tools for a complete analysis. A related compound, “N-(1-(3,4-dimethoxyphenyl)-2-methylpropyl)aniline”, has a monoclinic crystal structure .Chemical Reactions Analysis

While specific chemical reactions involving “N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-fluorobenzenesulfonamide” are not available, related compounds such as 1-(3’,4’-Dimethoxyphenyl)propene (DMPP) have been studied. In the presence of H₂O₂, the enzyme lignin peroxidase (LiP) can catalyze the C-C cleavage of a propenyl side chain, producing veratraldehyde (VAD) from DMPP .科学的研究の応用

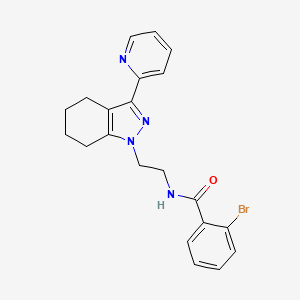

Quantum Chemical and Molecular Dynamics Simulation Studies : The study by Kaya et al. (2016) explores the adsorption and corrosion inhibition properties of piperidine derivatives, which are structurally related to N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-fluorobenzenesulfonamide, on the corrosion of iron. This research utilizes quantum chemical calculations and molecular dynamics simulations to investigate the interaction of these compounds with metal surfaces, highlighting their potential applications in corrosion prevention (Kaya et al., 2016).

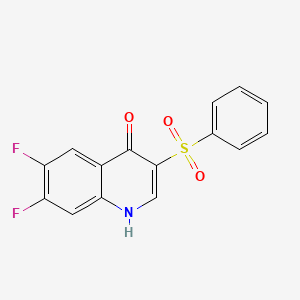

Selective Cyclooxygenase-2 Inhibitors : Hashimoto et al. (2002) synthesized a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, including compounds structurally related to N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-fluorobenzenesulfonamide. These compounds were evaluated for their inhibition of cyclooxygenase-2 (COX-2) and demonstrated potential as selective COX-2 inhibitors, which could have implications for the treatment of inflammation and pain (Hashimoto et al., 2002).

Enantioselective Fluorination of 2-Oxindoles : Wang et al. (2014) report on the enantioselective fluorination of 2-oxindoles using N-fluorobenzenesulfonamides with varied substituents, which are structurally analogous to the compound of interest. This study provides insights into the reactivity and selectivity of these fluorinating agents, offering a pathway to synthesize enantioenriched fluorinated molecules, potentially useful in medicinal chemistry and drug development (Wang et al., 2014).

Functionalization of C60 with N-fluorobenzenesulfonimide : Li et al. (2015) explore the reaction of N-fluorobenzenesulfonimide with C60 to produce various fullerene adducts. This research highlights the potential application of related compounds in the functionalization of fullerenes, opening new avenues for the development of novel materials with unique electronic and optical properties (Li et al., 2015).

Cancer Therapeutic Development : Mun et al. (2012) discovered a small molecule HIF-1 pathway inhibitor based on the structure of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, which antagonizes tumor growth. This study emphasizes the chemical modification possibilities of related compounds to improve pharmacological properties for cancer therapy (Mun et al., 2012).

特性

IUPAC Name |

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O5S/c1-25-16-8-5-14(10-17(16)26-2)21-11-13(9-18(21)22)20-27(23,24)15-6-3-12(19)4-7-15/h3-8,10,13,20H,9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWCQLJLLLRYJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=C(C=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-fluorobenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,5-Dichlorophenoxy)methyl]oxirane](/img/structure/B2687034.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2687035.png)

![7-ethyl-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2687036.png)

![3-[2-(4-Fluorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2687037.png)

![7-methoxy-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3-((p-tolylamino)methyl)quinolin-2(1H)-one](/img/structure/B2687044.png)

![3-methyl-1-phenyl-N-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2687050.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2687053.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-3-carboxamide](/img/structure/B2687054.png)